![molecular formula C35H44N6O B13803533 N,N'-Bis[bis[4-(dimethylamino)phenyl]methyl]urea CAS No. 71173-71-2](/img/structure/B13803533.png)
N,N'-Bis[bis[4-(dimethylamino)phenyl]methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis[bis[4-(dimethylamino)phenyl]methyl]urea is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple dimethylamino groups attached to phenyl rings, which are further connected through a urea linkage. It is often used in various scientific research applications due to its distinctive chemical behavior and potential utility in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[bis[4-(dimethylamino)phenyl]methyl]urea typically involves a two-step processThe second step involves the elimination of water between Michler’s Hydrol and urea to form the final urea derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow the same synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. These methods often involve the use of large-scale reactors and stringent control of reaction conditions to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis[bis[4-(dimethylamino)phenyl]methyl]urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the dimethylamino groups.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino groups or phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts when necessary.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenyl rings.
Applications De Recherche Scientifique
N,N’-Bis[bis[4-(dimethylamino)phenyl]methyl]urea has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s unique structure makes it useful in studying molecular interactions and biological pathways.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug development and delivery systems.
Mécanisme D'action
The mechanism of action of N,N’-Bis[bis[4-(dimethylamino)phenyl]methyl]urea involves its ability to interact with various molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can influence biological pathways and chemical reactions, making the compound a valuable tool in both research and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Michler’s Ketone:
Schreiner’s Thiourea: N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea is another compound with similar applications in catalysis and molecular interactions.
Uniqueness
N,N’-Bis[bis[4-(dimethylamino)phenyl]methyl]urea is unique due to its urea linkage, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it particularly valuable in specific research and industrial contexts.
Propriétés
Numéro CAS |
71173-71-2 |
|---|---|
Formule moléculaire |
C35H44N6O |
Poids moléculaire |
564.8 g/mol |
Nom IUPAC |
1,3-bis[bis[4-(dimethylamino)phenyl]methyl]urea |
InChI |
InChI=1S/C35H44N6O/c1-38(2)29-17-9-25(10-18-29)33(26-11-19-30(20-12-26)39(3)4)36-35(42)37-34(27-13-21-31(22-14-27)40(5)6)28-15-23-32(24-16-28)41(7)8/h9-24,33-34H,1-8H3,(H2,36,37,42) |
Clé InChI |
ONHAAEYDHJUYKJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)NC(=O)NC(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


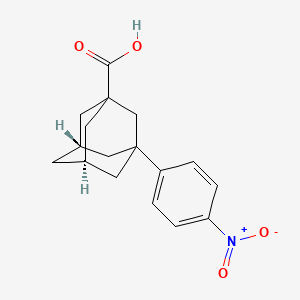
![(S)-[1-([1,4]Diazepane-1-carbonyl)-2-methyl-propyl]-carbamic acid tert-butyl ester](/img/structure/B13803461.png)
![disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B13803465.png)


![1-Azabicyclo[2.2.2]octan-2-imine](/img/structure/B13803486.png)
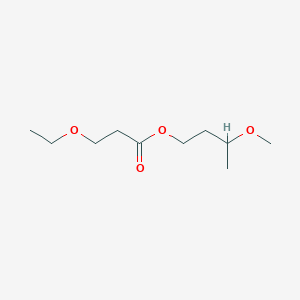
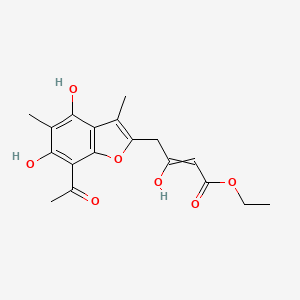
![disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B13803514.png)
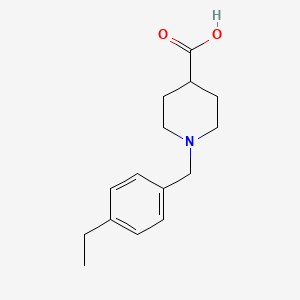
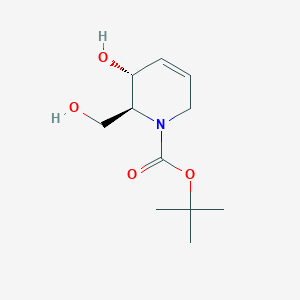
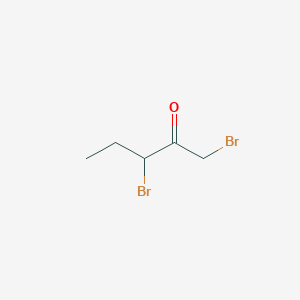

![Phosphonic acid, [4-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13803543.png)
